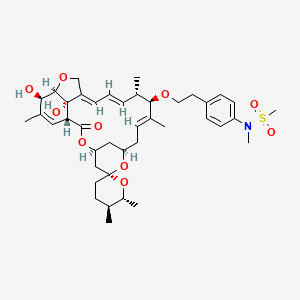

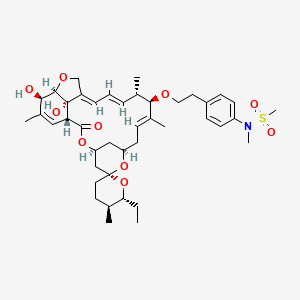

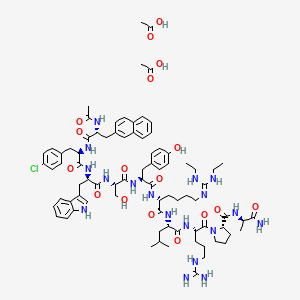

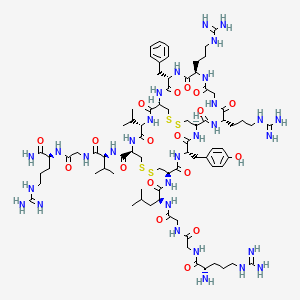

![molecular formula C66H75N6NaO36P4 B10859188 Doxycycline fosfatex [who-DD] CAS No. 83038-87-3](/img/structure/B10859188.png)

Doxycycline fosfatex [who-DD]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Doxycycline fosfatex: is a synthetic derivative of tetracycline, known for its broad-spectrum antimicrobial activity. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, making it effective against a wide range of Gram-positive and Gram-negative bacteria . This compound is used in various medical applications, including the treatment of bacterial infections and the prevention of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Doxycycline fosfatex is synthesized through a series of chemical reactions starting from oxytetracycline. The process involves multiple steps, including hydroxylation, methylation, and phosphorylation. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability and efficacy of the final product .

Industrial Production Methods: : Industrial production of doxycycline fosfatex involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is often formulated into various dosage forms, including tablets, capsules, and injectable solutions .

Chemical Reactions Analysis

Types of Reactions: : Doxycycline fosfatex undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions: : Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .

Major Products Formed:

Scientific Research Applications

Chemistry: : In chemistry, doxycycline fosfatex is used as a model compound for studying the mechanisms of antibiotic action and resistance. It is also used in the development of new synthetic methods and reaction pathways .

Biology: : In biology, doxycycline fosfatex is used to study the effects of antibiotics on bacterial growth and metabolism. It is also used in genetic research to control gene expression in various model organisms .

Medicine: : In medicine, doxycycline fosfatex is widely used to treat bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted infections. It is also used to prevent malaria in travelers to endemic regions .

Industry: : In industry, doxycycline fosfatex is used in the production of veterinary medicines and as a feed additive to promote growth and prevent disease in livestock .

Mechanism of Action

Doxycycline fosfatex exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the association of charged aminoacyl-tRNA with the ribosomal A site. This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis and leading to bacterial cell death . The compound also targets the apicoplast in malaria parasites, disrupting their ability to synthesize essential proteins .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other tetracycline antibiotics such as tetracycline, minocycline, and oxytetracycline .

Comparison: : Compared to these compounds, doxycycline fosfatex has several unique properties:

Higher Bioavailability: Doxycycline fosfatex has higher bioavailability, meaning it is more readily absorbed into the bloodstream when taken orally.

Longer Half-Life: It has a longer half-life, allowing for less frequent dosing and improved patient compliance.

Broader Spectrum of Activity: Doxycycline fosfatex has a broader spectrum of activity, making it effective against a wider range of bacterial species.

These unique properties make doxycycline fosfatex a valuable tool in the treatment of bacterial infections and other medical applications.

Properties

CAS No. |

83038-87-3 |

|---|---|

Molecular Formula |

C66H75N6NaO36P4 |

Molecular Weight |

1675.2 g/mol |

IUPAC Name |

sodium;(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dioxido(oxo)phosphanium;phosphenic acid |

InChI |

InChI=1S/3C22H24N2O8.Na.4HO3P/c3*1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;4*1-4(2)3/h3*4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;4*(H,1,2,3)/q;;;+1;;;;/p-1/t3*7-,10+,14+,15-,17-,22-;;;;;/m000...../s1 |

InChI Key |

SXKMVTPMBIOXIQ-QCDOITSMSA-M |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O[P+](=O)[O-].O[P+](=O)[O-].O[P+](=O)[O-].[O-][P+](=O)[O-].[Na+] |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O[P+](=O)[O-].O[P+](=O)[O-].O[P+](=O)[O-].[O-][P+](=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

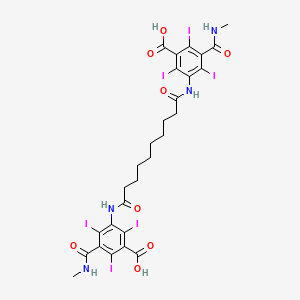

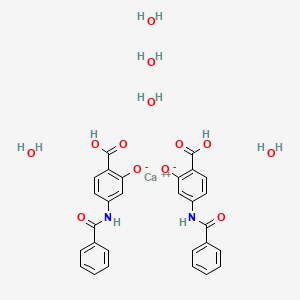

![5,7-Dihydroxy-2-[3-hydroxy-4-(2-morpholin-4-ylethoxy)phenyl]-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10859111.png)

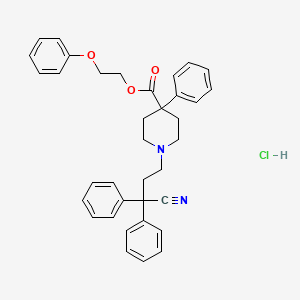

![1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859160.png)